2-(2-Fluoro-5-methylphenyl)acetaldehyde 2-(2-Fluoro-5-methylphenyl)acetaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17727480
InChI: InChI=1S/C9H9FO/c1-7-2-3-9(10)8(6-7)4-5-11/h2-3,5-6H,4H2,1H3
SMILES:
Molecular Formula: C9H9FO
Molecular Weight: 152.16 g/mol

2-(2-Fluoro-5-methylphenyl)acetaldehyde

CAS No.:

Cat. No.: VC17727480

Molecular Formula: C9H9FO

Molecular Weight: 152.16 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Fluoro-5-methylphenyl)acetaldehyde -

Specification

Molecular Formula C9H9FO
Molecular Weight 152.16 g/mol
IUPAC Name 2-(2-fluoro-5-methylphenyl)acetaldehyde
Standard InChI InChI=1S/C9H9FO/c1-7-2-3-9(10)8(6-7)4-5-11/h2-3,5-6H,4H2,1H3
Standard InChI Key JQRCNRBKGHYRCF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)F)CC=O

Introduction

Key Findings

2-(2-Fluoro-5-methylphenyl)acetaldehyde (CAS: 1343446-72-9; 1023794-80-0) is a fluorinated aromatic aldehyde with a molecular formula of C9H9FO\text{C}_9\text{H}_9\text{FO} and a molecular weight of 152.16–152.17 g/mol . It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and antimicrobial applications. Despite limited commercial availability, its structural uniqueness and reactivity profile have garnered attention in recent research. This review consolidates data on its synthesis, physicochemical properties, reactivity, and potential applications, drawing from peer-reviewed studies and chemical databases.

Chemical Identity and Structural Features

Molecular Characterization

The compound features an acetaldehyde backbone substituted with a 2-fluoro-5-methylphenyl group. Key identifiers include:

  • IUPAC Name: (5-Fluoro-2-methylphenyl)acetaldehyde

  • SMILES: O=CCC1=CC(F)=CC=C1C\text{O=CCC1=CC(F)=CC=C1C}

  • InChI Key: XMTZJDQNFFMQSP-UHFFFAOYSA-N\text{XMTZJDQNFFMQSP-UHFFFAOYSA-N}

  • CAS Registry: 1343446-72-9 , 1023794-80-0

The fluorine atom at the ortho position and methyl group at the para position on the benzene ring influence electronic and steric properties, enhancing its reactivity in nucleophilic substitutions .

Synthesis and Manufacturing

Aldol Condensation

Recent advances employ a [3+3] aldol-SN_\text{N}Ar-dehydration strategy. For example, 2-fluorobenzaldehyde derivatives react with 1,3-disubstituted acetones in a one-pot cascade, yielding fluorinated naphthol analogs . This method achieves yields >75% under mild conditions (40–60°C, 12–24 h) .

Physicochemical Properties

Spectral Data

  • 1H NMR^1\text{H NMR} (CDCl3_3): δ 9.72 (s, 1H, CHO), 7.25–7.15 (m, 2H, Ar-H), 6.95 (d, 1H, Ar-H), 3.75 (s, 2H, CH2_2), 2.35 (s, 3H, CH3_3) .

  • 13C NMR^{13}\text{C NMR}: δ 201.2 (CHO), 162.1 (C-F), 135.4–115.2 (Ar-C), 45.8 (CH2_2), 21.1 (CH3_3) .

Chemical Reactivity and Applications

Pharmaceutical Intermediates

The compound’s aldehyde group facilitates condensation reactions to form Schiff bases, which exhibit antimicrobial and anticancer activities . For instance, derivatives like 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide show potent antitubercular activity (MIC: 4 μg/mL against M. tuberculosis H37Rv) .

Antimicrobial Agents

Fluorinated acetals derived from 2-(2-fluoro-5-methylphenyl)acetaldehyde demonstrate broad-spectrum activity. A study reported IC50_{50} values of 0.5–2 μg/mL against S. aureus and E. coli .

Material Science

The compound’s aromatic fluorine enhances thermal stability in polymer precursors. Copolymers incorporating this moiety exhibit glass transition temperatures (TgT_g) up to 185°C, suitable for high-performance coatings .

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